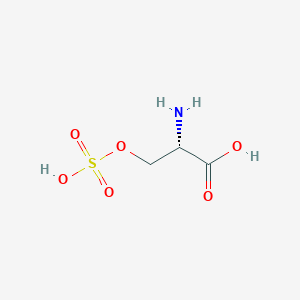
H-Lys-pna 2hbr
描述
H-Lys-pna 2hbr is a fluorescent peptide that can be used to identify the presence of aminopeptidase in plants and animals . It is also known as L-Lysine p-nitroanilide dihydrobromide .
Synthesis Analysis
The synthesis of H-Lys-pna 2hbr involves the use of ammonium bicarbonate to hydrolyze the ester bonds of pNA . The resultant H-Lys-pna 2hbr has a high degree of fluorescence .
Molecular Structure Analysis
The molecular formula of H-Lys-pna 2hbr is C12H20Br2N4O3 . Its molecular weight is 428.12 g/mol .
Chemical Reactions Analysis
H-Lys-pna 2hbr is used as a substrate for the enzyme PepN . The substrate concentrations used in standard enzymatic activity assay conditions range from 0.017 to 7.47 mM, depending on the particular enzyme and substrate .
Physical And Chemical Properties Analysis
H-Lys-pna 2hbr is a solid compound . It is used for research purposes and is not intended for human or veterinary use .
科学研究应用
Here is a comprehensive analysis of the scientific research applications of H-LYS-PNA 2HBR (also known as CID 24802272, L-Lysine 4-nitroanilide dihydrobromide, or (2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide):
Enzyme Kinetics and Specificity Studies
This compound is used as a substrate to study the specificity and kinetics of lysine aminopeptidase, an enzyme that removes amino acids from the amino end of proteins . It helps in understanding the enzyme’s behavior and reaction rates.
Proteinase Research
It serves as a substrate for various proteinases, which are enzymes that break down proteins. This application is crucial for studying protein catabolism and related metabolic pathways .
Peptide-Based Hydrogel Formation
Peptide-based hydrogels have gained attention due to their properties and high modularity. H-LYS-PNA 2HBR can be involved in the formation of these hydrogels, which have potential biomedical applications .
Recombinant Exopeptidase Characterization
The compound has been used in characterizing recombinant exopeptidases like PepX and PepN, providing insights into their hydrolytic efficiency and substrate preferences .
Biotinylation Studies
For biotinylated lysine derivatives or chromophores and fluorophores coupled to Lys, H-LYS-PNA 2HBR can be used in research to study these modifications .
作用机制
Target of Action
H-LYS-PNA 2HBR, also known as L-Lysine p-nitroanilide dihydrobromide, is primarily used to identify the presence of aminopeptidase in plants and animals . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides . They play a crucial role in protein degradation and regulation of biological processes .
Mode of Action
The compound interacts with its target, the aminopeptidase, by serving as a substrate for the enzyme . The enzyme cleaves the amino acid from the N-terminus of the compound, resulting in a change in the compound’s structure . This interaction allows the compound to be used as a tool for studying the specificity and kinetics of aminopeptidases .
Biochemical Pathways
The primary biochemical pathway affected by H-LYS-PNA 2HBR involves protein degradation . Aminopeptidases, the targets of H-LYS-PNA 2HBR, are key players in this pathway. They cleave amino acids from proteins, thereby regulating protein function and turnover . The compound’s interaction with aminopeptidases can thus influence protein degradation processes .
Pharmacokinetics
Given its use as a substrate for aminopeptidases, it is likely that the compound is metabolized by these enzymes
Result of Action
The primary result of H-LYS-PNA 2HBR’s action is the identification of aminopeptidase activity . By serving as a substrate for aminopeptidases, the compound allows for the detection and study of these enzymes . This can provide valuable insights into protein degradation processes and the role of aminopeptidases in these processes .
Action Environment
The action of H-LYS-PNA 2HBR is likely influenced by various environmental factors. For instance, the activity of aminopeptidases can be affected by factors such as pH and temperature . Therefore, these factors may also influence the interaction between H-LYS-PNA 2HBR and aminopeptidases.
安全和危害
未来方向
H-Lys-pna 2hbr has potential applications in the field of biological and medical research due to its ability to identify the presence of aminopeptidase . Further research is needed to explore these potential applications.
属性
IUPAC Name |
(2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H/t11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBCOCPRBXZLNA-IDMXKUIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-].Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCCN)N)[N+](=O)[O-].Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,6-Diamino-N-(4-nitrophenyl)hexanamide dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















